molecular formula C37H50BN3O7 B1143020 Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester CAS No. 184488-31-1

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester

Cat. No.: B1143020
CAS No.: 184488-31-1
M. Wt: 659.62
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Description

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a synthetic compound known for its role as a thrombin inhibitor. It has a molecular formula of C37H50BN3O7 and a molecular weight of 659.62 g/mol. This compound is characterized by its complex structure, which includes a boron-containing pinanediol ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The key steps include:

    Protection of Amino Acids: The amino acids are protected using benzyl and carbamate groups to prevent unwanted reactions.

    Formation of Peptide Bonds: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.

    Introduction of Boron Moiety: The boron-containing pinanediol ester is introduced through a reaction with boronic acid derivatives.

    Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition, particularly thrombin inhibition.

    Medicine: Investigated for its potential therapeutic applications in conditions related to blood clotting and thrombosis.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves its interaction with thrombin, an enzyme involved in blood clotting. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Z-D-Phe-Pro-boroMpg-pinanediol ester: Another thrombin inhibitor with a similar structure but different substituents.

    Z-Gly-Phe: A peptide derivative used in protease catalyzed peptide synthesis.

Uniqueness

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is unique due to its specific boron-containing pinanediol ester moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity as a thrombin inhibitor compared to other similar compounds.

Properties

IUPAC Name

benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31?,32+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOYAWWWOKBVEB-ZJHRDJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50BN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099476
Record name L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184488-31-1
Record name L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184488-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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